molecular formula C19H24N2O4S2 B2434339 N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzenesulfonamide CAS No. 946374-23-8

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzenesulfonamide

Cat. No. B2434339
CAS RN: 946374-23-8
M. Wt: 408.53
InChI Key: NBOWQDPNTKANRB-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, sulfonamides like this are typically synthesized by reacting sulfonyl chlorides with amines .


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the tetrahydroquinoline, ethylsulfonyl, and dimethylbenzenesulfonamide groups. These groups could potentially form various intermolecular interactions, affecting the compound’s physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would all play a role .

Scientific Research Applications

Synthesis of Sulfonyl Chloride: The formation of sulfonamide typically involves reacting the amine with an excess of SES-Cl3 in the presence of triethylamine. For aromatic or heterocyclic amines, sodium hydride is used as a base .

Direct Introduction of SES in Synthesis:
SES as an Activating Group:
Limitations of SES Protection:
Deprotection of the SES Group:

SES Protection on Polymeric Support: Exploring SES protection on solid-phase synthesis platforms.

Heterocyclic Amino Acid Derivatives

The compound has been investigated for its potential as a heterocyclic amino acid derivative containing azetidine and oxetane rings. These derivatives may find applications in various fields, including drug discovery and materials science .

Functionalized Ionic Liquids for Li-ion Batteries

Functionalized ionic liquid 1-cyanopropy-1-3-methylimidazolium bis(trifluoromethanesulfonyl)imide (CPMIMTFSI) has been synthesized as an electrolyte additive for high-voltage Li-ion batteries. It aims to improve the voltage resistance of carbonate-based electrolytes .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Sulfonamides are known to have various biological activities, but without specific studies on this compound, it’s hard to predict its exact mechanism of action .

Future Directions

The future research directions for this compound would likely involve further exploration of its biological activity and potential applications. This could include studies on its mechanism of action, pharmacokinetics, and potential therapeutic uses .

properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S2/c1-4-26(22,23)21-11-5-6-16-9-10-17(13-18(16)21)20-27(24,25)19-12-14(2)7-8-15(19)3/h7-10,12-13,20H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOWQDPNTKANRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzenesulfonamide

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